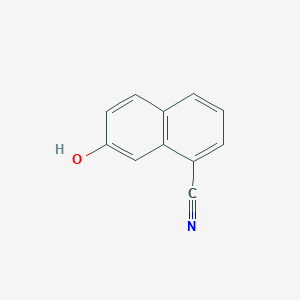

7-Hydroxynaphthalene-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWTXRLMHXQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621978 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19307-13-2 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxynaphthalene-1-carbonitrile: A Technical Overview of Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxynaphthalene-1-carbonitrile is a bifunctional aromatic compound containing both a hydroxyl and a nitrile group attached to a naphthalene core. This structure suggests potential applications in medicinal chemistry and materials science, where it can serve as a versatile building block for more complex molecules. This technical guide provides a summary of the currently available chemical and physical properties of this compound. However, it is important to note that detailed experimental protocols for its synthesis, purification, and comprehensive spectral characterization are not extensively reported in publicly accessible literature. Similarly, information regarding its specific reactivity, stability under various conditions, and biological activity, including any involvement in signaling pathways, is limited.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| CAS Number | 19307-13-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 195-196 °C | [1] |

| Boiling Point (Predicted) | 383.1 ± 15.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.37 ± 0.40 | [1] |

Spectral Data

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly described in the surveyed literature. However, general synthetic strategies for related hydroxynaphthonitriles can be inferred. One plausible approach is the hydrolysis of a corresponding bromo or amino precursor.

General Synthetic Approach (Hypothetical)

A potential synthetic route to this compound could involve a multi-step process starting from a suitable naphthalene derivative. The following workflow illustrates a generalized synthetic pathway.

Caption: A generalized workflow for the synthesis of this compound.

Note: This represents a conceptual pathway. The specific reagents, reaction conditions (temperature, pressure, catalysts), and purification methods would require experimental development and optimization.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is scarce. Based on its functional groups, the following reactivity profile can be anticipated:

-

Hydroxyl Group: The phenolic hydroxyl group is expected to be acidic and can undergo reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions.

-

Naphthalene Core: The aromatic ring system is susceptible to electrophilic substitution reactions. The directing effects of the hydroxyl and nitrile groups will influence the position of substitution.

Stability data, including degradation pathways and storage conditions, are not well-documented. As a general precaution for phenolic compounds, storage in a cool, dark, and dry place is recommended to prevent oxidation and degradation.

Biological Activity and Signaling Pathways

There is a lack of published research on the biological activity of this compound. Consequently, no information is available regarding its interactions with biological targets or its involvement in any signaling pathways. Researchers in drug discovery may find this compound to be a novel scaffold for exploring various therapeutic areas, but any biological effects would need to be determined through primary screening and subsequent pharmacological studies.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care. The following is a summary of potential hazards and recommended precautions:

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound with potential for further exploration in various scientific disciplines. This guide provides a summary of its known chemical and physical properties. However, the significant gaps in the publicly available literature concerning detailed experimental protocols, comprehensive spectral data, and biological activity highlight the need for further research to fully characterize this molecule and unlock its potential applications. Researchers are encouraged to perform their own detailed analyses to validate the properties and explore the reactivity of this compound.

References

In-Depth Technical Guide to 7-Hydroxynaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxynaphthalene-1-carbonitrile, a key intermediate in the synthesis of advanced materials and a compound of interest for potential pharmacological applications. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its role in the development of organic light-emitting diode (OLED) materials. While direct biological activity data for this specific compound is limited, the known bioactivities of related naphthalene derivatives are discussed to provide a contextual framework for future research.

Chemical and Physical Properties

This compound, also known as 7-cyano-2-naphthol, is a solid, white to off-white compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19307-13-2 | [1] |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Melting Point | 195-196 °C | [1] |

| Boiling Point (Predicted) | 383.1 ± 15.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.37 ± 0.40 | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis of this compound

Experimental Protocol: Cyanation of 7-Bromo-2-naphthol

This proposed synthesis is analogous to the preparation of 6-Cyano-2-naphthol from 6-bromo-2-naphthol.[2]

Materials:

-

7-Bromo-2-naphthol

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Iron(III) chloride (FeCl₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diatomaceous earth (Celite)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-bromo-2-naphthol and a slight molar excess (1.1 to 1.2 equivalents) of copper(I) cyanide in N,N-dimethylformamide.

-

Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain for several hours (typically 18-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

To decompose the copper salts, the mixture can be treated with a solution of iron(III) chloride and hydrochloric acid or ground with an aqueous sodium hydroxide solution.

-

Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts.

-

If a basic work-up is used, acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

-

Spectroscopic Data

While a comprehensive set of published spectra for this compound is not available, data for the isomeric 7-Hydroxynaphthalene-2-carbonitrile can provide an indication of the expected spectral characteristics.[3][4]

-

Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. The -OH stretch is expected as a broad band in the region of 3200-3600 cm⁻¹, and the -C≡N stretch should appear as a sharp, medium-intensity peak around 2220-2260 cm⁻¹.[5] Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The integration of these signals should correspond to the six aromatic protons. A broad singlet for the hydroxyl proton is also expected, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the nitrile group. The nitrile carbon will appear in the range of 115-125 ppm.

-

Applications in Organic Electronics

A significant application of this compound is as a precursor for the synthesis of triazine derivatives used in organic light-emitting diodes (OLEDs).[1] The electron-withdrawing nature of the triazine core and the photoluminescent properties of the naphthalene moiety make these compounds suitable for use as host materials or emitters in the emissive layer of OLED devices.

Experimental Workflow: Synthesis of a Triazine-based OLED Material

The following is a generalized workflow for the synthesis of a tris(naphthalenyl)triazine derivative from this compound.

In this workflow, the hydroxyl group of this compound is first functionalized, for instance, through an O-alkylation reaction, to introduce a linker with a reactive terminal group. Subsequently, three equivalents of this modified naphthalene derivative are reacted with cyanuric chloride in a nucleophilic aromatic substitution reaction to form the final tris(naphthalenyl)triazine compound.[6] The product is then purified using standard techniques like column chromatography and recrystallization, and its structure is confirmed by spectroscopic methods.

Potential Biological Activity: A Contextual Overview

While no specific biological studies on this compound have been found, the broader class of naphthalene derivatives is known to exhibit a wide range of pharmacological activities.[7] This suggests that this compound could be a valuable scaffold for medicinal chemistry research.

Naphthalene-based compounds have been reported to possess:

-

Antimicrobial and Antifungal Properties: Various derivatives of naphthols and naphthalenes have shown efficacy against a range of bacteria and fungi.[7]

-

Anticancer Activity: Certain aminobenzylnaphthols and other naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8]

-

Enzyme Inhibition: Naphthalene-containing compounds have been investigated as inhibitors of enzymes such as HMG-CoA reductase.[9]

-

Neurological Activity: Some naphthalene derivatives have shown affinity for melatonin receptors, suggesting potential applications in treating central nervous system disorders.[10]

The presence of the nitrile group in this compound can also influence its biological profile, as nitriles are present in a number of approved pharmaceutical agents and can act as bioisosteres for other functional groups.

Signaling Pathway Diagram: A Hypothetical Model

Given the known activities of related compounds, one could hypothesize a potential mechanism of action. For instance, if a derivative of this compound were to exhibit anticancer properties, it might interfere with key cellular signaling pathways. The following diagram illustrates a hypothetical signaling cascade that is often a target in cancer therapy.

This diagram illustrates the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are critical for cell proliferation and survival. A hypothetical naphthalene derivative could potentially exert its anticancer effects by inhibiting key kinases within these pathways, such as Raf or PI3K.

Conclusion

This compound is a valuable chemical entity with established applications in materials science, particularly in the synthesis of OLED components. While its biological profile is yet to be extensively explored, the rich pharmacology of the naphthalene scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a foundational resource for researchers interested in the synthesis, properties, and potential applications of this versatile molecule.

References

- 1. 7-HYDROXY-1-NAPHTHONITRILE | 19307-13-2 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 7-Hydroxynaphthalene-2-carbonitrile | C11H7NO | CID 22243621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of arylnaphthalenyl derivatives: inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme a reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Hydroxynaphthalene-1-carbonitrile

Introduction

7-Hydroxynaphthalene-1-carbonitrile is an aromatic organic compound belonging to the family of naphthols and nitriles. Its bifunctional nature, incorporating both a hydroxyl and a nitrile group on a naphthalene scaffold, makes it a molecule of interest in medicinal chemistry and materials science. The naphthalene core is a prevalent structure in many biologically active compounds and functional materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, a plausible synthetic route, and potential areas of application based on related structures.

Molecular Structure and Identifiers

The core of this compound consists of a naphthalene ring system. A hydroxyl (-OH) group is substituted at position 7, and a nitrile (-C≡N) group is at position 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 7-Hydroxy-1-naphthonitrile, 1-Cyano-7-naphthol[1] |

| CAS Number | 19307-13-2[1] |

| Molecular Formula | C₁₁H₇NO[1] |

| Molecular Weight | 169.18 g/mol |

| InChI | InChI=1S/C11H7NO/c12-8-6-2-5-9-4-3-7(13)1-10(9)11(8)12/h1-6,13H |

| SMILES | C1=CC(=CC2=C1C=CC(=C2)C#N)O |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white solid | [2] |

| Melting Point | 195-196 °C | [2] |

| Boiling Point (Predicted) | 383.1 ± 15.0 °C | [2] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.37 ± 0.40 | [2] |

| Storage Temperature | Room Temperature, Sealed in dry |[2] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of organic compounds. While specific experimental spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its functional groups and aromatic structure.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the range of δ 7.0-8.5 ppm, showing complex splitting patterns (doublets, triplets, or multiplets) due to coupling between adjacent protons on the naphthalene ring. - Hydroxyl Proton (1H): A broad singlet, typically in the range of δ 5.0-10.0 ppm, whose position is dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons (10C): Signals expected between δ 110-160 ppm. The carbon attached to the hydroxyl group (C7) would be significantly deshielded (around δ 155-160 ppm), while the carbon attached to the nitrile group (C1) would be shielded relative to other quaternary carbons. - Nitrile Carbon (1C): A characteristic signal in the range of δ 115-125 ppm. |

| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band in the region of 3550-3200 cm⁻¹. - Aromatic C-H Stretch: Medium to weak bands above 3000 cm⁻¹. - C≡N Stretch: A sharp, medium-intensity absorption band around 2230-2220 cm⁻¹. - Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 169, corresponding to the molecular weight. - Major Fragments: Expected fragmentation would involve the loss of CO (m/z = 141) and HCN (m/z = 142), which are common fragmentation pathways for phenolic nitriles. |

Experimental Protocols

Synthesis via Sandmeyer Reaction

A plausible and widely used method for the synthesis of aryl nitriles from primary aromatic amines is the Sandmeyer reaction.[2][3][4] This approach involves the diazotization of an amino group, followed by its displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Protocol: Synthesis of this compound from 1-Amino-7-naphthol

-

Step 1: Diazotization of 1-Amino-7-naphthol

-

Dissolve 1-amino-7-naphthol in an aqueous solution of hydrochloric acid (HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution. The completion of the reaction can be checked using starch-iodide paper.

-

-

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

-

Cool the copper cyanide solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize it with a suitable base, such as sodium carbonate, to precipitate the crude product.

-

Filter the solid product, wash it thoroughly with water to remove inorganic salts, and then dry it.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene) to obtain pure this compound.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.[5] This process ensures the final product is of high purity and its structure is correctly identified.[6]

Hypothetical Signaling Pathway for Related Naphthalene Compounds

While the specific biological activity of this compound is not well-documented, many naphthalene derivatives have shown potential as anticancer agents.[7] For instance, some related compounds induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, hypothetical apoptosis pathway that could be modulated by such compounds.

Potential Applications and Future Research

Given the functionalities present in this compound, it can be considered a valuable building block for more complex molecules.

-

Drug Development: The hydroxynaphthalene scaffold is present in compounds with anti-inflammatory, antimicrobial, and anticancer properties.[7] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization to explore new therapeutic agents.

-

Materials Science: Naphthalene derivatives are used in the synthesis of dyes, organic light-emitting diodes (OLEDs), and liquid-crystal polymers.[8] The polarity and rigidity of this molecule could be exploited in the design of novel functional materials.

Future research should focus on the experimental validation of the compound's properties, optimization of its synthesis, and a thorough investigation into its biological activities to unlock its full potential.

References

- 1. parchem.com [parchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. biotage.com [biotage.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Vectran - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxynaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxynaphthalene-1-carbonitrile (CAS No: 19307-13-2), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a directly published, step-by-step synthesis protocol, this document outlines two robust and well-established synthetic strategies: the Sandmeyer reaction and the cyanation of a halogenated precursor. Furthermore, this guide details the expected analytical and spectroscopic properties of the target compound, crucial for its identification and quality control.

Physicochemical Properties

This compound is a solid at room temperature with the following physical and chemical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Melting Point | 195-196 °C | [1] |

| Boiling Point (Predicted) | 383.1 ± 15.0 °C | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| pKa (Predicted) | 8.37 ± 0.40 | [1] |

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound. These methods are based on well-established named reactions and protocols for analogous compounds.

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[2][3] This approach would utilize 7-amino-1-naphthol as the starting material.

Experimental Protocol:

Step 1: Diazotization of 7-Amino-1-naphthol

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 7-amino-1-naphthol (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The completion of the diazotization can be monitored by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Warm the copper(I) cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to a pH of 7-8.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

This method involves the nucleophilic substitution of a bromine atom with a cyanide group, a common strategy for the synthesis of aryl nitriles.[1]

Experimental Protocol:

-

To a solution of 7-bromo-1-naphthol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Mass spectrometry is used to determine the molecular weight of the compound.

| Technique | Expected m/z | Interpretation |

| GC-MS | 169 | [M]⁺ (Molecular Ion) |

| 140 | [M-HCN]⁺ | |

| 114 | [M-HCN-C₂H₂]⁺ |

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2225 (sharp, medium) | C≡N stretch | Nitrile |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic C-O |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of similar naphthalene derivatives.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.4 | d | ~8.0 |

| H-3 | ~7.2 | t | ~7.5 |

| H-4 | ~8.0 | d | ~8.0 |

| H-5 | ~7.9 | d | ~8.5 |

| H-6 | ~7.3 | dd | ~8.5, ~2.0 |

| H-8 | ~7.6 | d | ~2.0 |

| -OH | ~10.0 | s (broad) | - |

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~110 |

| C-2 | ~125 |

| C-3 | ~122 |

| C-4 | ~130 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~120 |

| C-7 | ~158 |

| C-8 | ~118 |

| C-8a | ~135 |

| -CN | ~119 |

Visualization of Synthesis and Characterization Workflow

The following diagrams illustrate the proposed synthesis workflow via the Sandmeyer reaction and the logical flow of the characterization process.

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Caption: Logical workflow for the structural characterization and purity assessment.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the naphthalene scaffold is a common motif in pharmacologically active compounds. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. The presence of the hydroxyl and nitrile functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. It can serve as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.

Disclaimer: The experimental protocols provided are proposed methods based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own risk assessments and optimization studies before performing these reactions. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

A Technical Guide to the Photophysical Properties of 7-Hydroxynaphthalene-1-carbonitrile

This guide provides a comprehensive technical overview of the photophysical characteristics of 7-Hydroxynaphthalene-1-carbonitrile (7HNC). It is designed for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior upon interaction with light. We will explore its electronic absorption and emission properties, the profound influence of the solvent environment, and the experimental methodologies required for its characterization.

Molecular Profile and Significance

This compound, with the chemical formula C₁₁H₇NO, is an aromatic compound featuring a naphthalene core functionalized with both a hydroxyl (-OH) and a cyano (-CN) group.[1] These functional groups are critical to its electronic structure and photophysical behavior. The hydroxyl group acts as a proton donor and an electron-donating group, while the cyano group is a strong electron-withdrawing group. This "push-pull" configuration often leads to interesting photophysical phenomena, such as intramolecular charge transfer (ICT) upon photoexcitation.

While a niche molecule, 7HNC serves as a valuable building block, particularly in the synthesis of advanced materials. It is a known reagent for preparing triazine derivatives used as organic photoelectric materials in Organic Light-Emitting Diode (OLED) devices.[1] Understanding its intrinsic photophysics is paramount for designing and optimizing such materials.

| Property | Value | Reference |

| CAS Number | 19307-13-2 | [1] |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 195-196 °C | [1] |

Core Photophysical Phenomena

The interaction of 7HNC with light is governed by several key processes. A fundamental understanding of these principles is essential for interpreting experimental data.

Electronic Absorption and Fluorescence

Like most aromatic molecules, 7HNC absorbs ultraviolet (UV) light, promoting an electron from a lower-energy ground state (S₀) to a higher-energy excited singlet state (S₁). The molecule can then relax back to the ground state through several pathways. One of the most important pathways is fluorescence: the emission of a photon from the S₁ state.

The energy difference between the absorption and emission maxima is known as the Stokes Shift . A large Stokes shift is often desirable for applications in fluorescence microscopy and sensing, as it facilitates the separation of the excitation and emission signals.

Jablonski Diagram for 7HNC

The following diagram illustrates the primary photophysical processes that 7HNC can undergo after absorbing a photon.

Caption: Jablonski diagram showing electronic transitions for 7HNC.

Environmental Sensitivity: A Key Attribute

The photophysical properties of 7HNC are not static; they are highly sensitive to the molecule's immediate environment. This sensitivity is the basis for its potential use in chemical sensing and as a molecular probe.

Solvatochromism: Probing the Excited State

Solvatochromism describes the change in a molecule's absorption or emission spectrum as the polarity of the solvent is varied.[2] This phenomenon arises from differential solvation of the ground and excited states. For molecules with a "push-pull" architecture like 7HNC, photoexcitation often leads to an intramolecular charge transfer (ICT), resulting in a significant increase in the dipole moment of the excited state compared to the ground state.

-

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths.

-

Bathochromic Shift (Red Shift): A shift to longer wavelengths.

In polar solvents, a molecule with a more polar excited state will be stabilized more than its ground state, leading to a lower energy gap for emission and thus a bathochromic (red) shift in the fluorescence spectrum. By studying these shifts, one can infer valuable information about the electronic nature of the excited state.

Excited-State Proton Transfer (ESPT)

The hydroxyl group of 7HNC makes it a potential photoacid . The pKa of a phenolic hydroxyl group can decrease dramatically upon excitation, making it significantly more acidic in the S₁ state.[3] In protic solvents (like water or alcohols), this can lead to an Excited-State Proton Transfer (ESPT) , where a proton is transferred from the hydroxyl group to a nearby solvent molecule.[4][5]

This process creates a new, deprotonated species (the phenolate anion) in the excited state, which has its own distinct fluorescence spectrum, typically at a much longer wavelength. The observation of dual fluorescence—one band from the neutral "enol" form and another from the deprotonated "anion" form—is a hallmark of ESPT. In some cases, the proton transfer is so efficient that only the anion emission is observed.[3][4]

Caption: The mechanism of Excited-State Proton Transfer (ESPT).

Experimental Characterization Protocols

Accurate characterization of 7HNC's photophysical properties requires precise experimental techniques. The following protocols are foundational.

Workflow for Solvatochromism Study

This workflow outlines the process for investigating the effect of solvent polarity on the spectral properties of 7HNC.

References

- 1. 7-HYDROXY-1-NAPHTHONITRILE | 19307-13-2 [chemicalbook.com]

- 2. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modeling Excited-State Proton Transfer Using the Lindblad Equation: Quantification of Time-Resolved Spectroscopy with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 7-Hydroxynaphthalene-1-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxynaphthalene-1-carbonitrile in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information based on structurally similar compounds, a detailed experimental protocol for determining solubility, and a visualization of the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound is a bifunctional aromatic compound containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to a naphthalene core. These functional groups impart a degree of polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group is a strong hydrogen bond acceptor. The large, nonpolar naphthalene ring system, however, contributes significantly to the molecule's nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative solubility information for a structurally related isomer, 6-Cyano-2-naphthol, is available and can provide an initial estimate of the solubility behavior of this compound.

Table 1: Qualitative Solubility of 6-Cyano-2-naphthol in Various Organic Solvents

| Solvent | CAS Number | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1][2][3] |

| Ethanol | 64-17-5 | Slightly Soluble[1][2][3] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[1][2][3] |

| Methanol | 67-56-1 | Slightly Soluble[1][2][3] |

Based on the structure of this compound, it is anticipated to exhibit limited solubility in nonpolar solvents and greater, though perhaps not complete, solubility in polar aprotic and protic solvents. For instance, its solubility is expected to be low in hydrocarbons like hexane and higher in solvents like acetone, ethanol, and dimethylformamide (DMF), which can engage in hydrogen bonding or strong dipole-dipole interactions.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data, the following is a detailed methodology for determining the thermodynamic solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a steady state. The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, the suspension can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

For HPLC: A pre-developed method with a suitable column and mobile phase should be used.

-

For UV-Vis: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their response (e.g., peak area for HPLC, absorbance for UV-Vis) to construct a calibration curve.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

This comprehensive guide provides foundational knowledge and practical methods for researchers working with this compound. While quantitative data remains to be published, the provided protocols and qualitative insights offer a strong starting point for any experimental work requiring solubility information.

References

Spectroscopic Data of 7-Hydroxynaphthalene-1-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxynaphthalene-1-carbonitrile (also known as 1-cyano-7-naphthol), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who require detailed spectroscopic information for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₇NO | - |

| Molecular Weight | 169.18 g/mol | - |

| Major Peaks (m/z) | ||

| 169 | [M]⁺ | Predicted |

| 140 | [M-HCN]⁺ | Predicted |

| 114 | [M-CO-HCN]⁺ | Predicted |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

| ~3400-3200 | O-H stretch (hydroxyl group) | Broad | Predicted |

| ~2230-2210 | C≡N stretch (nitrile group) | Strong | Predicted |

| ~1630-1450 | C=C stretch (aromatic ring) | Medium-Strong | Predicted |

| ~1260-1000 | C-O stretch (hydroxyl group) | Medium | Predicted |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Due to the lack of publicly available experimental NMR spectra for this compound, the following are predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on computational models and analysis of structurally similar compounds.

¹H NMR (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~7.8 | d |

| H3 | ~7.4 | t |

| H4 | ~8.1 | d |

| H5 | ~7.6 | d |

| H6 | ~7.2 | dd |

| H8 | ~7.9 | d |

| OH | ~10.5 | s (broad) |

¹³C NMR (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~110 |

| C2 | ~130 |

| C3 | ~125 |

| C4 | ~135 |

| C4a | ~128 |

| C5 | ~124 |

| C6 | ~118 |

| C7 | ~158 |

| C8 | ~120 |

| C8a | ~132 |

| CN | ~119 |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures that can be adapted for the analysis of this compound.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Accumulate a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or pure KBr for pellet method) should be recorded and subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Solvent: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: 16-64 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further inquiries or specific data requests, please contact our technical support team.

7-Hydroxynaphthalene-1-carbonitrile as a Versatile Fluorophore Scaffold

An In-Depth Technical Guide:

Abstract

Naphthalene-based fluorophores are cornerstones in the development of advanced fluorescent sensors, bioimaging agents, and optoelectronic materials.[1][2] Their rigid, aromatic structure provides a robust scaffold with inherently favorable photophysical properties, such as high quantum yields and photostability.[2] This guide focuses on 7-Hydroxynaphthalene-1-carbonitrile, a derivative functionalized with a potent electron-donating hydroxyl (-OH) group and an electron-withdrawing nitrile (-CN) group. This "push-pull" architecture is a classic design strategy for creating fluorophores that exhibit Intramolecular Charge Transfer (ICT), resulting in high sensitivity to the local environment.[1] We will explore the synthesis, core photophysical principles, and key applications of this scaffold, providing field-proven insights and detailed experimental protocols to empower researchers in their work.

Synthesis and Purification

A plausible route begins with 7-methoxy-1-naphthaldehyde, which can be converted to the corresponding oxime and subsequently dehydrated to the nitrile. The final step involves demethylation to yield the target phenol. An alternative, more direct approach converts an aldehyde to a nitrile, a widely applicable transformation.[3]

Representative Protocol: Conversion of Aldehyde to Nitrile

This protocol outlines the conversion of a hypothetical precursor, 7-hydroxy-1-naphthaldehyde, to this compound, based on common methods for nitrile synthesis.[3]

Materials:

-

7-hydroxy-1-naphthaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium formate (HCOONa)

-

Formic acid (HCOOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Oxime Formation: Dissolve 7-hydroxy-1-naphthaldehyde (1.0 eq) in a mixture of formic acid and water. Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Dehydration to Nitrile: Heat the reaction mixture to reflux (80-100°C) for 6-12 hours. The formic acid serves as the dehydrating agent.

-

Work-up: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or toluene.[4]

Core Photophysical Properties and Underlying Mechanisms

While extensive photophysical data for the 7-hydroxy-1-carbonitrile isomer is not prevalent in the literature, its properties can be reliably inferred from well-studied analogs like 2-naphthol and other hydroxyaromatic fluorophores.[5] The defining features of this class are their environmental sensitivity, driven by ICT and the potential for Excited-State Intramolecular Proton Transfer (ESIPT).

-

Absorption and Emission: Unsubstituted naphthalene exhibits absorption and emission in the UV region (λ_ex ~311 nm, λ_em ~322 nm).[6] The presence of the hydroxyl donor and nitrile acceptor groups is expected to create a strong ICT state, significantly red-shifting both the absorption and emission maxima into the visible spectrum. This push-pull system enhances the transition dipole moment, often leading to a high molar extinction coefficient.

-

Fluorescence Quantum Yield (ΦF): The quantum yield, which measures the efficiency of converting absorbed photons into emitted fluorescence, is a critical parameter.[7] Naphthalene derivatives are known for their rigid structure, which minimizes non-radiative decay pathways and often results in high quantum yields.[2] The ΦF of this compound is expected to be highly solvent-dependent.

-

Solvatochromism: Fluorophores with a significant ICT character typically exhibit strong solvatochromism, where the emission wavelength shifts with solvent polarity. The excited state is more polar than the ground state, so polar solvents will stabilize the excited state, leading to a red-shift in the emission spectrum. This property can be exploited to probe the polarity of microenvironments, such as protein binding pockets or cellular membranes.

-

Photoacidity and Excited-State Proton Transfer (ESPT): A key feature of hydroxyaromatic fluorophores is the dramatic increase in the acidity of the hydroxyl proton upon photoexcitation.[5] For example, the pKa of 2-naphthol drops from ~9.5 in the ground state to ~2.8 in the excited state.[5] This phenomenon, known as ESPT, can lead to two distinct emission bands in protic solvents: one from the neutral (enol) form and another, red-shifted emission from the deprotonated (phenolate) form. This dual emission provides a ratiometric readout of the local proton environment.

Data Presentation: Photophysical Properties of Reference Fluorophores

To provide a quantitative context, the following table summarizes the properties of related, well-characterized hydroxyaromatic fluorophores.

| Fluorophore | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| 2-Naphthol (Neutral) | Methanol | ~330 | ~353 | - | [5] |

| 2-Naphthol (Anionic) | Water (basic) | ~350 | ~415 | - | [5] |

| 7-Hydroxycoumarin (Neutral) | Methanol | ~330 | 397 | - | [5] |

| 7-Hydroxycoumarin (Anionic) | Water (pH > 8) | ~370 | ~460 | - | [5] |

| 7-Hydroxy-4-methylcoumarin | Water | 320 | 450 | 0.356 | [8] |

| 7-Hydroxy-4-methylcoumarin | Ethanol | 320 | 385 | 0.208 | [8] |

Key Applications and Methodologies

The true power of this compound lies in its utility as a versatile scaffold for constructing functional molecular probes. Its hydroxyl and nitrile groups provide convenient handles for further chemical modification, while its core photophysical properties are ideal for sensing applications.

Application 1: "Turn-On" Sensing via Chelation-Enhanced Fluorescence (CHEF)

Many hydroxynaphthalene derivatives function as excellent ligands for metal ions. Often, the free fluorophore is weakly fluorescent due to quenching processes like photoinduced electron transfer (PET). Upon binding a target metal ion (e.g., Zn²⁺, Al³⁺), this quenching pathway is disrupted, leading to a dramatic increase in fluorescence intensity.[9][10] This "turn-on" response is ideal for detecting analytes with high sensitivity.

Caption: Mechanism of a CHEF-based "turn-on" fluorescent sensor.

Experimental Protocol: Screening for Metal Ion Selectivity

This protocol provides a robust method for evaluating the selectivity of a new CHEF sensor like this compound.

Objective: To determine the fluorescence response of the fluorophore to a panel of biologically and environmentally relevant metal ions.

Materials:

-

1 mM stock solution of this compound in DMSO.

-

10 mM stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CaCl₂, MgCl₂, NaCl, KCl) in deionized water.

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader.

Procedure:

-

Preparation of Assay Plate:

-

In each well of the microplate, add 198 µL of assay buffer.

-

Add 1 µL of the 1 mM fluorophore stock solution to each well for a final concentration of 5 µM. Mix gently.

-

-

Initial Reading (Baseline): Place the plate in the reader and measure the baseline fluorescence (F₀). Use an excitation wavelength determined from the fluorophore's absorption spectrum and record the emission spectrum.

-

Addition of Metal Ions:

-

To separate wells, add 2 µL of a 10 mM metal salt stock solution (final concentration 100 µM, a 20-fold excess).

-

Include a "blank" well with only the fluorophore and buffer.

-

-

Incubation and Final Reading: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the final fluorescence (F) of each well under the same conditions as the baseline reading.

-

Data Analysis:

-

Calculate the fluorescence enhancement for each metal ion as F/F₀.

-

Plot the F/F₀ values for each metal ion in a bar chart to visualize selectivity. A significant enhancement for one ion over all others indicates high selectivity.

-

Application 2: A Scaffold for Advanced Probe Development

The functional groups of this compound make it an ideal starting point for more complex probes.

-

Derivatization of the Hydroxyl Group: The -OH group can be etherified with a recognition moiety. For example, attaching a specific enzyme substrate could create a probe that releases the highly fluorescent parent compound upon enzymatic cleavage.

-

Modification of the Nitrile Group: The -CN group can be hydrolyzed to a carboxylic acid for bioconjugation or reduced to an amine for further derivatization.

This versatility positions the molecule as a valuable intermediate for creating probes tailored to specific biological targets or processes.[11]

General Characterization Workflow

The development and validation of any new fluorophore follow a logical progression from synthesis to application. The following workflow illustrates the key stages.

Caption: A generalized workflow for the characterization of a novel fluorophore.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, fluorophore scaffold. Its intrinsic push-pull electronic structure suggests strong, environmentally sensitive fluorescence, making it an excellent candidate for developing advanced chemical sensors and biological probes. The presence of versatile hydroxyl and nitrile functional groups provides a clear pathway for its incorporation into more complex molecular systems.

Future work should focus on a comprehensive experimental characterization of its photophysical properties, including precise determination of its quantum yield, lifetime, and pKa* values. The synthesis and evaluation of derivatives designed for specific applications, such as mitochondrial viscosity probes or targeted cancer cell imaging agents, would be a logical and valuable next step for the research community.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Hydroxyaromatic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Hydroxynaphthalene based acylhydrazone as a turn-on fluorescent chemosensor for Al3+ detection and its real sample applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Discovery and History of Hydroxynaphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

Hydroxynaphthalenes, commonly known as naphthols, are a class of aromatic organic compounds with the molecular formula C₁₀H₇OH. They are structural analogues of phenols, with a hydroxyl group (-OH) substituted on a naphthalene ring system. The two primary isomers are 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), differing in the position of the hydroxyl group. These compounds have been historically significant as crucial intermediates in the synthesis of dyes and have evolved to become vital precursors in the pharmaceutical, agrochemical, and polymer industries. This guide provides a comprehensive overview of their discovery, the evolution of their synthesis, key experimental protocols, and their role in modern drug development, with a focus on their mechanisms of action.

Discovery and Historical Context

The story of hydroxynaphthalenes is intrinsically linked to the rise of the coal tar industry in the 19th century. While a definitive individual and date for the first isolation or synthesis of a simple naphthol remain elusive in historical records, their emergence is a direct consequence of the exploration of naphthalene chemistry.

Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 1820s by John Kidd.[1] The subsequent elucidation of its two-fused benzene ring structure by Emil Erlenmeyer in 1866 and its confirmation by Carl Gräbe three years later laid the groundwork for understanding its derivatives.[1]

The burgeoning synthetic dye industry, kickstarted by William Henry Perkin's discovery of mauveine in 1856, created immense demand for new aromatic intermediates.[2] Chemists began to systematically investigate the reactions of coal tar derivatives, including naphthalene. The first synthesis of a hydroxynaphthalene derivative, the racemic form of 1,1'-bi-2,2'-naphthol (BINOL), was documented in 1873 by A. P. Dianin through the oxidative coupling of 2-naphthol.

The development of the sulfonation of naphthalene followed by fusion with caustic soda became the first major industrial route to produce both 1- and 2-naphthol.[3][4] This process, which allowed for the selective production of either isomer based on reaction temperature, was a pivotal development. 2-Naphthol, in particular, became a cornerstone of the azoic or "ice dyes," which are formed directly on textile fibers.[5] The arylamides of 2-hydroxy-3-naphthoic acid, discovered in Germany in 1911 and known as Naphthol AS, were significant advancements, offering improved substantivity to cotton fibers.[5]

Another key reaction in the history of hydroxynaphthalene chemistry is the Bucherer reaction, first discovered by Robert Lepetit in 1898 and later explored for its reversibility and industrial potential by Hans Theodor Bucherer in 1904.[6][7] This reaction allows for the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and bisulfite, providing a versatile tool for the synthesis of dye precursors.[6]

Physicochemical and Property Data

The distinct positioning of the hydroxyl group in 1-naphthol and 2-naphthol leads to differences in their physical and chemical properties. These properties are crucial for their application in synthesis and for understanding their biological activity.

| Property | 1-Naphthol (α-Naphthol) | 2-Naphthol (β-Naphthol) |

| Molar Mass | 144.17 g/mol | 144.173 g/mol |

| Appearance | Colorless to white solid | Colorless to yellow crystalline solid[8] |

| Melting Point | 95-96 °C | 121-123 °C[8] |

| Boiling Point | 278-280 °C | 285 °C[8] |

| Water Solubility | 866 mg/L at 25 °C[9] | 740 mg/L[8] |

| pKa | 9.34 at 25 °C[10] | 9.51[8] |

| Odor | Faint phenolic odor | Faint phenolic odor |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of hydroxynaphthalenes has evolved from early methods based on coal tar distillation to highly specific and efficient modern protocols. Below are detailed methodologies for key historical and contemporary syntheses.

Traditional Synthesis: Sulfonation of Naphthalene and Alkali Fusion

This classic two-step method allows for the selective synthesis of either 1-naphthol or 2-naphthol by controlling the temperature of the initial sulfonation reaction. Low temperatures favor the formation of the 1-sulfonic acid (kinetic control), while higher temperatures yield the more stable 2-sulfonic acid (thermodynamic control).

Step 1: Preparation of Sodium Naphthalene-2-sulfonate

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reaction Initiation: 100 g of naphthalene is placed in the flask and heated until it melts (around 160 °C).[11]

-

Sulfonation: While maintaining the temperature at 160 °C, 166 g of concentrated sulfuric acid is added dropwise from the dropping funnel over approximately 5 minutes with vigorous stirring.[11]

-

Reaction Completion: The mixture is stirred at 160 °C for an additional 5 minutes after the addition is complete.[11]

-

Quenching: The hot reaction mixture is carefully poured into 750 mL of ice-cold water with stirring.

-

Purification: The solution is boiled with activated charcoal to remove impurities and then filtered hot to remove the charcoal and any unreacted naphthalene.

-

Salting Out: The filtrate is heated to boiling, and sodium chloride is added until the solution is saturated. Upon cooling, the sodium naphthalene-2-sulfonate precipitates.

-

Isolation: The precipitated salt is collected by vacuum filtration, washed with a small amount of cold saturated sodium chloride solution, and dried.

Step 2: Alkali Fusion of Sodium Naphthalene-2-sulfonate

-

Apparatus Setup: A large nickel or copper crucible is used for the fusion.

-

Fusion: 300 g of powdered sodium hydroxide and 30 mL of water are placed in the crucible and heated to 280 °C. 100 g of the finely powdered sodium naphthalene-2-sulfonate is added with constant stirring, maintaining the temperature above 260 °C.

-

Reaction: The temperature is raised to 310-320 °C and held for about five minutes until the frothing subsides and the mass becomes a quiescent liquid.

-

Workup: The molten mass is carefully poured onto a metal plate to cool. The solidified product is then broken up and dissolved in water.

-

Precipitation: The aqueous solution is acidified with concentrated hydrochloric acid, which precipitates the crude 2-naphthol.

-

Purification: The crude 2-naphthol is collected by filtration, washed with water, and can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water). A typical yield is 50-55 g.

The Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine. While often used to synthesize naphthylamines from naphthols, the reverse reaction can be employed to produce naphthols from naphthylamines, which can be advantageous in certain synthetic strategies.

-

Reaction Setup: In a suitable autoclave, 1-naphthylamine-4-sulfonic acid is dissolved in an aqueous solution of sodium bisulfite.

-

Reaction Conditions: The mixture is heated under pressure. The equilibrium is driven towards the formation of the corresponding hydroxynaphthalene sulfonic acid.

-

Workup: After cooling, the reaction mixture is acidified to precipitate the 1-hydroxynaphthalene-4-sulfonic acid.

-

Desulfonation (if required): The sulfonic acid group can be removed by hydrolysis with dilute acid at elevated temperatures to yield 1-naphthol.

Modern Synthetic Approaches

More recent methods have been developed to improve yield, purity, and environmental safety.

-

Union Carbide Process: This process involves the hydrogenation of naphthalene to tetralin, which is then oxidized to 1-tetralone. Subsequent dehydrogenation yields high-purity 1-naphthol. This two-stage catalytic process can achieve an overall yield of 72%.[12]

-

Hock Synthesis: 2-Isopropylnaphthalene can be oxidized via a hydroperoxide intermediate, in a process analogous to the cumene process for phenol production, to yield 1-naphthol.[2]

-

Electrophilic Cyclization: Substituted naphthalenes and 2-naphthols can be prepared under mild conditions by the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols.[1]

Applications in Drug Development and Signaling Pathways

The naphthalene scaffold is a privileged structure in medicinal chemistry due to its rigid, lipophilic nature, which allows for specific interactions with biological targets. Several drugs containing the hydroxynaphthalene moiety have been developed.

Case Study: Tolnaftate and the Inhibition of Fungal Ergosterol Biosynthesis

Tolnaftate is a synthetic thiocarbamate antifungal agent derived from 2-naphthol.[13] It is widely used for the topical treatment of dermatophyte infections such as athlete's foot and ringworm.[1]

Mechanism of Action: The primary mechanism of action of Tolnaftate is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[13] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting squalene epoxidase, Tolnaftate blocks the conversion of squalene to squalene epoxide (2,3-oxidosqualene). This leads to two key antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.

-

Accumulation of Squalene: The buildup of squalene within the fungal cell is cytotoxic, further contributing to cell death.

This mechanism is highly selective for fungi as the squalene epoxidase enzyme in mammals is significantly less sensitive to Tolnaftate.

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating a typical experimental workflow for naphthol synthesis and the signaling pathway targeted by Tolnaftate.

Caption: Experimental workflow for the synthesis of hydroxynaphthalenes.

Caption: Mechanism of action of Tolnaftate.

Conclusion

From their origins as byproducts of the industrial revolution to their current status as sophisticated components in pharmaceuticals and advanced materials, hydroxynaphthalenes have had a rich and impactful history. Their versatile chemistry, stemming from the reactive hydroxyl group on the stable naphthalene core, has allowed for a vast range of synthetic transformations. For drug development professionals, the naphthalene scaffold continues to be a source of inspiration for designing molecules that can interact with biological systems with high specificity and efficacy. The story of hydroxynaphthalenes serves as a prime example of how fundamental research into organic chemistry can lead to discoveries with far-reaching industrial and therapeutic applications.

References

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Petrochemical - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 1911 Encyclopædia Britannica/Naphthols - Wikisource, the free online library [en.wikisource.org]

- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 7. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 8. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Old King Coal Part 3: Coal Chemicals - Features - The Chemical Engineer [thechemicalengineer.com]

- 13. benchchem.com [benchchem.com]

Theoretical Studies on 7-Hydroxynaphthalene-1-carbonitrile: A Methodological Overview

A comprehensive search for dedicated theoretical and computational studies on 7-Hydroxynaphthalene-1-carbonitrile has revealed a notable absence of specific research literature on this molecule. While computational chemistry is a powerful tool for characterizing novel compounds, it appears that this compound has not yet been the specific subject of published theoretical investigations. Therefore, this guide will outline the established computational methodologies and theoretical frameworks that would be applied to study this molecule, drawing parallels from research on structurally related naphthalene derivatives.

Researchers and drug development professionals seeking to understand the physicochemical properties, reactivity, and potential biological activity of this compound would typically employ a suite of computational techniques. These methods provide insights into the molecule's electronic structure, geometry, and potential interactions with biological targets, which are crucial for drug discovery and design.

Hypothetical Computational Workflow

A theoretical investigation of this compound would likely follow a structured workflow. This process is designed to build a comprehensive computational model of the molecule, from its fundamental quantum mechanical properties to its interactions in a simulated biological environment.

Caption: A typical computational workflow for theoretical analysis.

Core Computational Methodologies

The following sections detail the key theoretical methods that would be employed to characterize this compound.

I. Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and would be the primary method for investigating the intrinsic properties of this compound. DFT calculations can elucidate the molecule's equilibrium geometry, electronic structure, and spectroscopic properties.

Experimental Protocols (Hypothetical): A typical DFT study would involve the following steps:

-

Model Building: The 3D structure of this compound would be constructed using a molecular modeling software.

-

Geometry Optimization: The initial structure would be optimized to find the lowest energy conformation. A common approach is to use a functional, such as B3LYP, with a basis set like 6-311++G(d,p). This process yields key geometrical parameters.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-